4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride
Overview
Description
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C11H13ClNO3S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a sulfonyl chloride functional group, which is known for its reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a thiophene ring. One common method is the reaction of thiophene-2-sulfonyl chloride with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions can modify the biological activity of target molecules, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the cyclopentylcarbamoyl group, making it less complex.
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Uniqueness
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the cyclopentylcarbamoyl and sulfonyl chloride groups, which provide distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
4-(cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S2/c11-17(14,15)9-5-7(6-16-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYOEPBMCHBXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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